2-Cyclohexylcyclohexanone

Descripción

Significance in Organic Synthesis and as a Chemical Intermediate

2-Cyclohexylcyclohexanone serves as a pivotal intermediate in organic synthesis, valued for its role in constructing complex chemical architectures. cymitquimica.com Its reactivity is centered around the ketone group, which readily participates in a variety of chemical transformations. This makes it an important precursor in the production of diverse chemicals, including those for the pharmaceutical and agrochemical industries.

Key reactions involving this compound include:

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles. For instance, it reacts with Grignard reagents to form tertiary alcohol derivatives.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 2-cyclohexylcyclohexanol (B1582334). This hydrogenation can be achieved using hydrogen gas with a palladium or platinum catalyst.

Condensation Reactions: It can undergo aldol-type condensation reactions, which are fundamental in forming carbon-carbon bonds.

Dehydrogenation: Under specific conditions with a palladium-charcoal catalyst, it can be dehydrogenated to form products such as o-cyclohexylphenol and o-phenylphenol. researchgate.netoup.com

The synthesis of this compound itself can be accomplished through several established routes, each with distinct advantages depending on the desired scale and purity.

Table 2: Major Synthetic Routes to this compound

| Synthesis Method | Description | Key Reagents & Conditions | References |

|---|---|---|---|

| Direct Hydrogenation of Phenol (B47542) | Phenol is hydrogenated in the presence of a palladium catalyst. The reaction sequentially forms cyclohexanone (B45756) and cyclohexanol (B46403), which further react to yield the target compound. | Phenol, H₂, Palladium catalyst, 150–250°C. | google.com |

| From Cyclohexanone Dimerization | Cyclohexanone undergoes a self-condensation reaction to form 2-(1-cyclohexenyl)cyclohexanone, which is then hydrogenated to the saturated product. | Phosphorus pentoxide for condensation; H₂, Palladium/Carbon for hydrogenation. | oup.com |

| From Chlorocyclohexane (B146310) | A multi-step process beginning with the nucleophilic substitution of chlorocyclohexane to cyclohexanol, followed by oxidation to cyclohexanone, base-catalyzed aldol (B89426) condensation, and final hydrogenation. | 1. aq. KOH; 2. PCC or Jones reagent; 3. KOH/Ethanol (B145695); 4. H₂/Pd-C. | youtube.com |

| Dehydrogenation of Cyclohexylcyclohexanol | The corresponding alcohol, cyclohexylcyclohexanol, is dehydrogenated using specific catalysts to form the ketone. | Copper chromite (CuCr₂O₄) or zinc-cadmium chromite catalysts, 250–300°C. | |

Foundational Research Areas and Interdisciplinary Relevance

The utility of this compound extends beyond synthetic chemistry into various applied and research fields.

Fragrance Industry: A primary application is in the fragrance industry, where it is used as an ingredient in perfumes and cosmetic products. thegoodscentscompany.comechemi.com Its characteristic herbal and woody scent contributes depth and complexity to fragrance formulations. The International Fragrance Association (IFRA) has assessed its use, noting it is not genotoxic.

Catalysis Research: The synthesis of this compound is a subject of study in catalysis. Research has focused on optimizing its production using bifunctional catalysts, such as palladium-loaded faujasite (PdHFAU) zeolites. researchgate.net These studies investigate how the balance between the metal (hydrogenating) and acid functions of the catalyst affects reaction activity, selectivity, and stability. researchgate.net The limiting step in this bifunctional process is often the aldolization of cyclohexanone. researchgate.net

Mechanistic and Reaction Studies: The dehydrogenation of this compound is a foundational research area used to understand reaction mechanisms. researchgate.netoup.com Studies using palladium-on-charcoal at high temperatures have shown the formation of o-cyclohexylphenol and o-phenylphenol, followed by cyclization to dibenzofuran (B1670420). researchgate.netoup.com These investigations provide insight into catalytic processes and the transformation of alicyclic compounds. oup.com

Analytical Chemistry: In the context of complex chemical reactions, this compound and its derivatives are used in the development and validation of analytical methods. dss.go.th Gas chromatography, for example, is employed to separate and quantify the products of its synthesis and subsequent reactions, aiding in the optimization of reaction conditions. oup.com

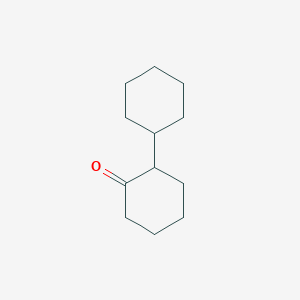

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-cyclohexylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBQDYFTAJKQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047424 | |

| Record name | 1,1'-Bi(cyclohexyl)-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [MSDSonline] | |

| Record name | Bicyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-42-6 | |

| Record name | 2-Cyclohexylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Bicyclohexyl)-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Bicyclohexyl]-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Bi(cyclohexyl)-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylcyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOHEXYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3QU3533W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (1,1'-BICYCLOHEXYL)-2-ONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5271 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Pathways to 2 Cyclohexylcyclohexanone

Catalytic Oxidation Routes

Catalytic oxidation presents a primary method for the synthesis of 2-cyclohexylcyclohexanone, primarily involving the oxidation of a precursor alcohol.

Oxidation of 2-Cyclohexylcyclohexanol (B1582334) Precursors

The direct oxidation of 2-cyclohexylcyclohexanol serves as a straightforward route to this compound. This transformation involves the conversion of the secondary alcohol group of the precursor into a ketone. The efficiency of this reaction is highly dependent on the choice of the oxidizing agent and the reaction conditions.

Investigation of Oxidizing Agent Efficacy (e.g., KMnO₄, CrO₃)

Common and potent oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are frequently employed for the oxidation of 2-cyclohexylcyclohexanol. Both reagents are effective in converting the secondary alcohol to the corresponding ketone, this compound. While these strong oxidants ensure a high conversion rate, they are often used in stoichiometric amounts and require careful control of the reaction conditions to avoid over-oxidation or the formation of byproducts. libretexts.orgmasterorganicchemistry.com The choice between KMnO₄ and CrO₃ can be influenced by factors such as cost, safety, and waste disposal considerations. For instance, chromic acid, often generated in situ from chromium trioxide, is a powerful oxidant for converting alcohols to ketones. libretexts.org Similarly, potassium permanganate is a versatile oxidizing agent, though its reactivity needs to be managed to prevent unwanted side reactions. libretexts.org

Dehydrogenation Approaches

Dehydrogenation offers an alternative synthetic strategy, particularly for large-scale industrial production, by removing hydrogen from a precursor molecule.

Liquid-Phase Dehydrogenation of Cyclohexylcyclohexanol

The liquid-phase dehydrogenation of cyclohexylcyclohexanol is a notable method for producing this compound. google.comgoogleapis.com This process is typically carried out in the presence of a catalyst, such as copper chromite. google.comgoogleapis.com The reaction involves heating the alcohol in the liquid state with the suspended catalyst, leading to the removal of hydrogen and the formation of the ketone. This method is favored for its potential for high yields and scalability, making it a viable option for industrial applications.

Vapour-Phase Dehydrogenation of Cyclohexanol (B46403) over Metal Chromite Catalysts

An alternative dehydrogenation route involves the vapor-phase dehydrogenation of cyclohexanol. googleapis.com In this process, cyclohexanol vapors are passed over a heated catalyst bed. A mixed catalyst system, comprising the chromites of metals like zinc, copper, and cadmium, has been utilized for this conversion. googleapis.com This gas-phase reaction can also lead to the formation of this compound, among other products. The catalytic dehydrogenation of cyclohexanol to cyclohexanone (B45756) is a well-established industrial process, and under certain conditions, further reactions can lead to the desired C12 compound. researchgate.net

Condensation and Cyclization Pathways

| Synthetic Pathway | Precursor(s) | Key Reagents/Catalysts | Primary Product |

| Catalytic Oxidation | 2-Cyclohexylcyclohexanol | KMnO₄, CrO₃ | This compound |

| Liquid-Phase Dehydrogenation | Cyclohexylcyclohexanol | Copper Chromite | This compound |

| Vapour-Phase Dehydrogenation | Cyclohexanol | Zinc, Copper, and Cadmium Chromites | This compound |

| Condensation/Cyclization | Cyclohexanone | Base (e.g., KOH), H₂/Palladium | This compound |

Direct Formation via Successive Aldolization, Dehydration, and Hydrogenation from Cyclohexanone

This compound can be synthesized directly from cyclohexanone in a one-step process using bifunctional catalysts. researchgate.net This method combines the aldolization, dehydration, and hydrogenation steps in a single reactor.

The reaction is typically carried out using a catalyst that possesses both acidic and hydrogenation functionalities. researchgate.net An example of such a catalyst is a palladium-supported faujasite (PdHFAU). researchgate.net The process unfolds as follows:

Aldolization : Two molecules of cyclohexanone undergo an aldol (B89426) condensation on the acid sites of the catalyst. researchgate.net

Dehydration : The resulting aldol adduct is then dehydrated, also on the acid sites. researchgate.net

Hydrogenation : The unsaturated intermediate is subsequently hydrogenated on the palladium sites to yield this compound. researchgate.net

The balance between the hydrogenating and acidic functions of the catalyst is critical for its activity, selectivity, and stability. researchgate.net The activity per acid site initially increases with the ratio of hydrogenation activity to the number of acid sites (AH/B) and then plateaus, indicating that at a certain point, the aldolization step becomes rate-limiting. researchgate.net Both selectivity and stability are enhanced with a higher AH/B ratio. researchgate.net While this method can achieve high selectivity, catalyst deactivation due to the formation of heavy C18 byproducts within the catalyst's micropores can be a challenge. researchgate.net

Palladium-Catalyzed Phenol (B47542) Hydrogenation for Minor Product Formation

This compound can be formed as a minor or side product during the palladium-catalyzed hydrogenation of phenol. google.com The primary products of this reaction are typically cyclohexanone and cyclohexanol. google.com However, under certain conditions, continued hydrogenation can lead to the formation of this compound. google.com

This process is generally conducted at elevated temperatures, ranging from 150°C to 250°C, and under superatmospheric pressure (e.g., 35 to 150 psig). google.com The reaction pathway is thought to involve the partial hydrogenation of the phenyl group of an aromatic ether intermediate to an enol ether. sci-hub.se This enol ether then rapidly reacts with water to form a hemiacetal, which subsequently eliminates to produce cyclohexanone and an alcohol. sci-hub.se The formation of this compound occurs in small but commercially recoverable amounts. google.com The conversion to this compound is often kept low, for instance between 0.5% and 5% by weight of the reaction mixture, with the remainder being mainly cyclohexanone and cyclohexanol. google.com

Contextual Formation in Reductive Amination Reactions of Cyclohexanone/Cyclohexanol

The formation of this compound has also been observed during the reductive amination of cyclohexanone, particularly in the presence of cyclohexanol. researchgate.netlookchem.com In these reactions, which are often carried out in the gas phase over acidic catalysts like zeolites Hβ and HY, the primary goal is the synthesis of amines such as cyclohexylamine (B46788) and N-cyclohexylcyclohexanimine. researchgate.netlookchem.com

However, under these conditions, cyclohexanol can react with cyclohexanone in a condensation reaction, leading to the formation of 2-cyclohexen-1-ylcyclohexanone, which can then be hydrogenated to this compound. researchgate.net It has been noted that cyclohexanol itself does not undergo reductive amination over these acid catalysts but instead participates in this condensation side reaction. researchgate.net The reaction is believed to follow a Langmuir-Hinshelwood mechanism, involving the adsorption of both cyclohexanone and ammonia (B1221849) on the catalyst surface. researchgate.net

Optimization of Synthetic Pathways for Research Scale Production

For research-scale production, the choice of synthetic pathway often prioritizes factors like modularity, ease of execution, and purification over the high-throughput and cost-efficiency demanded by industrial processes.

A common and effective laboratory-scale synthesis involves a multi-step approach starting from cyclohexanone:

Base-catalyzed Aldol Condensation : Cyclohexanone undergoes a self-condensation reaction in the presence of a base, such as potassium hydroxide (B78521) (KOH) in ethanol (B145695), at temperatures between 80-100°C. This step produces the α,β-unsaturated ketone intermediate, 2-(1-cyclohexenyl)cyclohexanone. This step can achieve a conversion of 60-70%.

Hydrogenation : The unsaturated ketone is then hydrogenated to the final product, this compound. This is typically achieved using hydrogen gas and a palladium on carbon (Pd/C) catalyst at temperatures of 50-100°C. This hydrogenation step can yield a product with 80-85% purity.

Another approach for small-scale synthesis is the direct hydrogenation of the cyclohexanone dimer (CHDA), which can be obtained by passing cyclohexanone through an acid ion-exchanger. google.comgoogle.com The subsequent hydrogenation can be performed in the presence of an alcohol and a platinum or palladium catalyst at temperatures between 50°C and 165°C. google.com

Table 2: Comparison of Synthetic Pathways for this compound

| Synthetic Pathway | Typical Scale | Key Features | Approximate Yield |

|---|---|---|---|

| Stepwise Aldol Condensation and Hydrogenation | Laboratory | Modular, uses common reagents. | ~40% |

| Direct Bifunctional Catalysis | Research | One-step process from cyclohexanone. researchgate.net | High selectivity, but potential catalyst deactivation. researchgate.net |

| Phenol Hydrogenation | Industrial | Minor product in a large-scale process. google.com | 15-20% conversion to a mixture containing this compound. |

Catalyst Selection and Design for Enhanced Yield and Selectivity

The choice of catalyst is paramount in directing the reaction towards the desired product, this compound, while minimizing the formation of byproducts. Catalysts for this synthesis are often bifunctional, possessing both acidic and metallic (hydrogenating/dehydrogenating) sites.

One major pathway involves the catalytic transformation of cyclohexanone. Research has shown that bifunctional Palladium-loaded faujasite (PdHFAU) zeolites are effective. researchgate.net In this system, the palladium sites provide the hydrogenation function, while the acidic sites of the zeolite support catalyze the aldol condensation/dehydration steps. The balance between the hydrogenating function and the acid function (expressed as the AH/B ratio) is critical. The activity per protonic site initially increases with this ratio, indicating that for a low ratio, the hydrogenation is the rate-limiting step. However, above a certain value (AH/B > 0.4 h⁻¹), the rate becomes limited by the aldolization of cyclohexanone on the acid sites. researchgate.net Both selectivity towards this compound and catalyst stability improve as the AH/B ratio increases. researchgate.net

Another common method is the hydrogenation of 2-(1-cyclohexenyl)cyclohexanone, an intermediate formed from the self-condensation of cyclohexanone. For this step, noble metal catalysts are highly effective. Catalysts such as palladium or platinum, often supported on materials like carbon (Pd/C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂), are frequently used. google.com For instance, catalytic hydrogenation using palladium chloride in methanol (B129727) has been successfully employed. oup.com Similarly, the hydrogenation step in a multi-step aldol condensation route utilizes palladium on carbon (Pd/C).

The direct hydrogenation of phenol to this compound is also a viable, albeit complex, route. This process typically uses a palladium catalyst, which can be supported on alumina. google.com The catalyst may also be promoted by the addition of small amounts of alkaline compounds, such as sodium carbonate or sodium hydroxide. google.com In this reaction, phenol is first hydrogenated to form cyclohexanone and cyclohexanol, which then react further to yield this compound.

Furthermore, copper-based catalysts have been explored. Copper chromite has been used for the liquid-phase dehydrogenation of cyclohexylcyclohexanol to produce this compound. google.com More advanced designs include copper-nickel catalysts derived from hydrotalcite-like precursors for the conversion of 2-(1-cyclohexenyl) cyclohexanone. mdpi.com

Table 1: Catalyst Systems for this compound Synthesis

| Precursor(s) | Catalyst System | Support/Promoter | Key Findings | Reference(s) |

| Cyclohexanone | Bifunctional PdHFAU | Faujasite Zeolite (Si/Al ratios: 5-100) | Activity and selectivity depend on the balance of acid and hydrogenation sites (AH/B ratio). | researchgate.net |

| 2-(1-Cyclohexenyl)cyclohexanone | Palladium, Platinum | Carbon, SiO₂, MgO, Al₂O₃ | Noble metal catalysts are effective for hydrogenating the C=C double bond. | google.com |

| 2-(1-Cyclohexenyl)cyclohexanone | Palladium Chloride | Methanol (solvent) | Effective for catalytic hydrogenation of the unsaturated intermediate. | oup.com |

| Phenol | Palladium | Alumina | Direct hydrogenation yields a mix of cyclohexanone, cyclohexanol, and this compound. | google.com |

| Cyclohexylcyclohexanol | Copper Chromite | - | Used for liquid-phase dehydrogenation. | google.com |

Influence of Reaction Parameters (e.g., Temperature, Pressure, Solvent Polarity)

Reaction parameters such as temperature, pressure, and solvent play a crucial role in governing the rate, conversion, and selectivity of the synthesis of this compound. The optimal conditions vary significantly depending on the chosen synthetic route and catalyst system.

In the direct hydrogenation of phenol using a palladium catalyst, the reaction is typically conducted at elevated temperatures and pressures. The temperature range is generally between 150°C and 250°C, with a preferred range of 175°C to 225°C. google.com Higher temperatures can increase reaction kinetics but also risk promoting side reactions and product degradation. Pressure is maintained between 35 and 150 psig to enhance the solubility of hydrogen gas and increase the reaction rate.

For the hydrogenation of cyclohexylidene cyclohexanone (or its tautomer 2-(1-cyclohexenyl)cyclohexanone), a broad temperature range from 10°C to 350°C is possible. google.com However, a more advantageous range of 50°C to 165°C allows the reaction to be carried out in the liquid phase at atmospheric pressure. google.com In a specific multi-step synthesis, the hydrogenation of the α,β-unsaturated ketone intermediate using H₂ and palladium/carbon is performed at a temperature of 50–100°C.

The transformation of cyclohexanone on bifunctional PdHFAU catalysts has been studied under specific flow reactor conditions at 200°C (473 K) with partial pressures of 0.17 bar for cyclohexanone and 0.83 bar for hydrogen. researchgate.net

Solvent choice is also influential, particularly in condensation reactions. The aldol condensation of cyclohexanone, which forms the precursor to this compound, can be conducted in ethanol with a base like KOH. In the broader context of Robinson annulation, a reaction involving a Michael addition followed by an aldol condensation, polar aprotic solvents are often favored as they can stabilize the enolate intermediate. numberanalytics.com

Table 2: Influence of Reaction Parameters on this compound Synthesis

| Synthetic Route | Parameter | Range / Conditions | Effect on Yield and Selectivity | Reference(s) |

| Direct Hydrogenation of Phenol | Temperature | 175–225°C | Higher temperatures accelerate kinetics but risk side reactions. | |

| Pressure | 35–150 psig | Elevated pressure enhances hydrogen solubility and reaction rate. | ||

| Hydrogenation of Unsaturated Ketone | Temperature | 50–165°C | Allows for liquid-phase reaction at atmospheric pressure. | google.com |

| Temperature | 50–100°C | Used with Pd/C catalyst for hydrogenation step in aldol route. | ||

| Transformation of Cyclohexanone | Temperature | 200°C (473 K) | Condition used in flow reactor with PdHFAU catalyst. | researchgate.net |

| Pressure | 0.17 bar (cyclohexanone), 0.83 bar (H₂) | Specific partial pressures used in flow reactor studies. | researchgate.net | |

| Aldol Condensation of Cyclohexanone | Temperature | 80–100°C | Optimal for base-catalyzed condensation in ethanol. | |

| Solvent | Ethanol | Used as the medium for the base-catalyzed condensation step. |

Chemical Reactivity and Transformation Mechanisms of 2 Cyclohexylcyclohexanone

Reduction Reactions

The ketone functional group in 2-cyclohexylcyclohexanone is readily reduced to a secondary alcohol, yielding 2-cyclohexylcyclohexanol (B1582334). This transformation can be achieved through several methods, with catalytic hydrogenation being a prominent route. The stereochemical outcome of this reduction is a key aspect of its study, as it leads to the formation of cis and trans isomers of the resulting alcohol.

The conversion of this compound to 2-cyclohexylcyclohexanol is commonly achieved through catalytic hydrogenation. chemicalbook.com This process involves reacting the ketone with hydrogen gas in the presence of a metal catalyst. Noble metals from Group VIII of the periodic table, particularly palladium and platinum, are effective catalysts for this transformation. google.com These catalysts are often supported on materials like carbon, alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂) to enhance their activity and stability. google.com

Industrial-scale synthesis may employ continuous flow reactors to ensure consistent reaction conditions. The reaction is typically conducted at elevated temperatures, ranging from 150°C to 250°C, and under pressure to facilitate the reaction and favor the formation of the alcohol over potential byproducts. The addition of an alcohol, such as ethanol (B145695), to the reaction mixture has been shown to substantially increase the hydrogenation rate. google.com Following the reaction, 2-cyclohexylcyclohexanol can be purified from the mixture by methods like fractional distillation under reduced pressure. google.com

The reduction of this compound produces two diastereomers: cis-2-cyclohexylcyclohexanol and trans-2-cyclohexylcyclohexanol. Controlling the stereochemical outcome of this reaction is crucial for applications where a specific isomer is required. The choice of reducing agent and reaction parameters significantly influences the isomeric ratio of the product.

For achieving high stereochemical purity, dialkylboranes have been demonstrated as effective reagents for the reduction of cyclic ketones. Research has shown that these reagents can lead to alcohols with exceptionally high steric control. Specifically, the use of dialkylboranes in the reduction of this compound can produce cis-2-cyclohexylcyclohexanol with a stereochemical purity as high as 96%. acs.org This method provides a reliable pathway to the cis isomer, which is often favored due to steric hindrance guiding the approach of the bulky reducing agent.

The ratio of cis to trans isomers of 2-cyclohexylcyclohexanol can be fine-tuned by optimizing various reaction parameters. The choice of catalyst, the polarity of the solvent, and the reaction temperature all play a critical role in directing the stereoselectivity of the reduction.

For instance, in catalytic hydrogenations, the nature of the metal catalyst and its support can influence the stereochemical course of the reaction. Studies on other substituted cyclohexanones have shown that the choice between different catalysts (e.g., platinum-tin alloys versus pure platinum) can alter reaction rates and activation energies, which can, in turn, affect the product distribution. princeton.edu The solvent's polarity can impact the conformation of the substrate at the catalyst's surface, thereby influencing which face of the carbonyl group is more accessible for hydrogenation. Furthermore, temperature affects the reaction's kinetics and thermodynamics; lower temperatures often favor the formation of the thermodynamically more stable product, while higher temperatures can lead to a mixture of products. princeton.edu Systematic screening of these variables allows for the optimization of conditions to favor the desired stereoisomer.

Table 1: Parameters Influencing Stereoselective Reduction

| Parameter | Effect on Stereoselectivity | Research Findings |

| Reducing Agent | The steric bulk of the reducing agent is a primary determinant of the product's stereochemistry. | Dialkylboranes are highly effective in producing cis-2-cyclohexylcyclohexanol with high purity (96%). acs.org |

| Catalyst | The composition and surface properties of the catalyst influence the adsorption of the ketone and the pathway of hydrogen addition. | Different metal catalysts (e.g., Pt, Pd, Pt-Sn alloys) and supports can alter reaction rates and potentially the cis/trans ratio. princeton.edu |

| Solvent Polarity | The solvent can affect the stability of the transition state for the formation of each isomer. | Varying the solvent can shift the equilibrium between different substrate conformations, influencing the stereochemical outcome. researchgate.net |

| Temperature | Temperature impacts the kinetic versus thermodynamic control of the reaction. | Lower temperatures generally provide higher selectivity, while higher temperatures can decrease selectivity. princeton.edu |

Stereoselective Reduction Strategies

Use of Dialkylboranes for High Stereochemical Purity (e.g., cis-2-Cyclohexylcyclohexanol)

Dehydrogenation Reactions

Under specific catalytic conditions, this compound can undergo dehydrogenation, leading to the formation of aromatic compounds. This process typically involves high temperatures and the use of a palladium catalyst.

The dehydrogenation of this compound in the presence of a 5% palladium-on-charcoal catalyst at temperatures between 220-270°C yields several products. nii.ac.jp The initial dehydrogenation product is o-cyclohexylphenol. nii.ac.jpoup.com As the reaction proceeds, o-cyclohexylphenol can be further dehydrogenated to form o-phenylphenol. nii.ac.jpoup.com

With prolonged reaction times and at higher temperatures (e.g., 320°C), o-phenylphenol can undergo an intramolecular cyclization reaction to form dibenzofuran (B1670420). nii.ac.jpoup.com The yield of these products is highly dependent on the reaction time and temperature. Shorter reaction times and lower temperatures favor the formation of o-cyclohexylphenol, whereas longer reaction times and higher temperatures lead to increased amounts of o-phenylphenol and subsequently dibenzofuran. oup.com In some cases, biphenyl (B1667301) has also been observed as a deoxygenation byproduct. nii.ac.jp This cascade of reactions highlights the transformation of the initial saturated bicyclic ketone into various aromatic and heterocyclic structures. oup.commdpi.com

Table 2: Products from the Dehydrogenation of this compound

| Product | Formation Pathway |

| o-Cyclohexylphenol | Initial dehydrogenation of the cyclohexanone (B45756) ring of this compound. nii.ac.jpoup.com |

| o-Phenylphenol | Further dehydrogenation of the cyclohexyl group of o-cyclohexylphenol. nii.ac.jpoup.com |

| Dibenzofuran | Intramolecular cyclization and dehydrogenation of o-phenylphenol. nii.ac.jpoup.com |

Catalytic Systems for Dehydrogenation (e.g., Palladium-on-Charcoal)

The dehydrogenation of this compound is effectively achieved using heterogeneous catalytic systems, with palladium-on-charcoal (Pd/C) being a prominent and widely studied catalyst. nih.govresearchgate.net This process is typically conducted in the liquid phase under a nitrogen atmosphere at elevated temperatures, generally ranging from 220°C to 320°C. researchgate.netoup.com The catalyst, commonly a 5% Pd/C preparation, facilitates the aromatization of the cyclohexanone ring and/or the cyclohexane (B81311) ring, leading to various phenolic compounds. nih.govoup.com

Research has shown that the reaction conditions, particularly temperature and duration, significantly influence the product distribution. oup.com For instance, studies on the dehydrogenation of related cyclohexanone derivatives over Pd/C catalysts have been carried out at temperatures around 150°C in solvents like N,N-dimethylacetamide (DMA), often with an additive such as potassium carbonate to promote the reaction. nih.gov While noble metals like palladium are highly effective, research has also explored more cost-effective non-noble metal catalysts, such as those based on copper, for the dehydrogenation of related unsaturated ketones. mdpi.com However, palladium-on-charcoal remains a benchmark catalyst due to its high activity and relative stability in converting cyclohexyl-substituted cyclohexanones into valuable phenolic products. nih.govresearchgate.net

The catalytic setup is often a batch reactor where the substrate is heated with the Pd/C catalyst. oup.com The progress of the reaction is monitored over time, with analyses revealing the gradual consumption of this compound and the formation of dehydrogenated products. oup.com

Mechanistic Insights into Dehydrogenation Processes

The dehydrogenation of this compound over a palladium-on-charcoal catalyst is a complex process involving multiple reaction pathways. The primary transformation is the aromatization of one or both of the six-membered rings. Initially, this compound can undergo dehydrogenation to form o-cyclohexylphenol. researchgate.netoup.com This step involves the enolization of the ketone followed by aromatization of the ketone-bearing ring.

Subsequently, the newly formed o-cyclohexylphenol can undergo further dehydrogenation on the catalyst surface, converting the remaining cyclohexane ring into a phenyl group to yield o-phenylphenol. researchgate.netoup.com

A competing side reaction is the cyclization of o-phenylphenol, which can occur at higher temperatures, leading to the formation of dibenzofuran. researchgate.netoup.com The reaction pathway can be summarized as follows:

This compound → o-Cyclohexylphenol → o-Phenylphenol → Dibenzofuran

Experimental studies have demonstrated the effect of temperature and reaction time on the product distribution. As the reaction progresses, the concentration of this compound decreases, while the amounts of o-cyclohexylphenol and o-phenylphenol increase. At higher temperatures (e.g., 320°C), the formation of dibenzofuran becomes significantly more pronounced. oup.com The presence of hydrogen in the reaction atmosphere can also influence the catalyst's activity, with some studies suggesting that the hydrogen produced during the reaction can activate the Pd/C catalyst. nih.gov

| Reaction Time (hr) | This compound (%) | o-Cyclohexylphenol (%) | o-Phenylphenol (%) | Dibenzofuran (%) |

|---|---|---|---|---|

| 0.5 | 14.1 | 32.5 | 37.2 | 10.1 |

| 1 | 4.0 | 21.9 | 49.0 | 19.2 |

| 2 | 0.8 | 10.3 | 54.6 | 29.1 |

| 4 | 0 | 3.1 | 56.2 | 37.3 |

| 8 | 0 | 0.9 | 49.6 | 47.3 |

Data derived from a study on the dehydrogenation of 2-(1-cyclohexenyl)cyclohexanone, which rapidly forms this compound as an intermediate under the reaction conditions. oup.com

Condensation Reactions

Aldol (B89426) Condensation Behavior and Subsequent Reactions

This compound is itself a product of a self-aldol condensation reaction of cyclohexanone. wikipedia.org The process begins with a base, such as potassium hydroxide (B78521) (KOH), abstracting an acidic α-proton from a cyclohexanone molecule to form a nucleophilic enolate. prutor.aimagritek.com This enolate then attacks the electrophilic carbonyl carbon of a second cyclohexanone molecule in a nucleophilic addition step, forming a β-hydroxy ketone (an aldol adduct).

Under the reaction conditions, this aldol adduct readily undergoes dehydration (loss of a water molecule) to form the more stable, conjugated α,β-unsaturated ketone, which is 2-(1-cyclohexenyl)cyclohexanone. oup.com The synthesis of this compound is completed by the subsequent hydrogenation of this unsaturated intermediate, typically using a catalyst like palladium on carbon (Pd/C).

Enolate Formation: Cyclohexanone + Base ⇌ Enolate

Nucleophilic Addition: Enolate + Cyclohexanone → β-Hydroxy Ketone (Aldol Adduct)

Dehydration: Aldol Adduct → 2-(1-Cyclohexenyl)cyclohexanone + H₂O

Hydrogenation: 2-(1-Cyclohexenyl)cyclohexanone + H₂/Catalyst → this compound

This sequence highlights that the "aldol condensation behavior" is fundamental to the synthesis of the title compound. While this compound has fewer acidic α-protons compared to cyclohexanone (only one), it can theoretically act as a substrate for further condensation reactions, although such reactions are less common and may lead to more complex, sterically hindered products.

Role in Dimer and Higher Oligomer Formation

During the synthesis of this compound from cyclohexanone, conditions that favor aldol condensation can also lead to the formation of higher oligomers. researchgate.net After the initial formation of the C12 dimer (2-(1-cyclohexenyl)cyclohexanone), this intermediate can potentially react with another cyclohexanone enolate. This would lead to the formation of a trimeric C18 species.

Studies involving bifunctional catalysts for cyclohexanone transformation have reported the formation of polar tricyclic C18 compounds as byproducts. researchgate.net These compounds are essentially trimers of cyclohexanone and their formation can lead to catalyst deactivation by blocking micropores within the catalyst structure. researchgate.net The mechanism for oligomer formation involves repeated aldol-type condensation and dehydration steps, extending the carbon chain.

The formation of these higher oligomers is generally considered an undesirable side reaction in the synthesis of this compound. researchgate.net The propensity for oligomerization depends on reaction conditions; factors such as high substrate concentration, prolonged reaction times, and catalyst characteristics can influence the yield of dimers versus higher oligomers. aocs.org

Cyclization Reactions

Norrish–Yang Cyclization Studies and Cyclobutanol (B46151)/Fragmentation Product Ratios

The Norrish–Yang cyclization is a photochemical reaction characteristic of ketones bearing accessible γ-hydrogens. nih.govchem-station.com Upon absorption of UV light, the carbonyl group of this compound can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. wikipedia.org This excited carbonyl group can then abstract a hydrogen atom from a γ-position in an intramolecular 1,5-hydrogen atom transfer, generating a 1,4-biradical intermediate. nih.gov

In the case of this compound, there are several γ-hydrogens available for abstraction on both the cyclohexanone and the adjacent cyclohexyl rings. Abstraction of a γ-hydrogen can lead to the formation of the 1,4-biradical, which has two primary fates:

Yang Cyclization: The two radical centers can combine to form a new carbon-carbon bond, resulting in the formation of a substituted cyclobutanol. nih.gov Depending on which γ-hydrogen is abstracted, different bicyclic or tricyclic cyclobutanol isomers can be formed.

Norrish Type II Fragmentation: The biradical can undergo cleavage of the Cα-Cβ bond, leading to the formation of an enol (which tautomerizes to a ketone) and an alkene. nih.govwikipedia.org

The ratio of cyclization (cyclobutanol products) to fragmentation (cleavage products) is a key feature of the reaction and depends on the structure of the ketone and the stability of the biradical intermediate. nih.gov For this compound, abstraction of a hydrogen from the attached cyclohexyl ring would likely be favored. The subsequent biradical could then cyclize to form a complex tricyclic alcohol or fragment.

| Reaction Pathway | Product Type | Expected Products | Hypothetical Ratio (%) |

|---|---|---|---|

| Yang Cyclization | Cyclobutanol(s) | Tricyclic Alcohol (from γ-H on cyclohexyl ring) | Variable, depends on specific γ-H abstracted |

| Bicyclic Alcohol (from γ-H on cyclohexanone ring) | |||

| Norrish Type II Fragmentation | Cleavage Products | Cyclohexyl-vinyl ketone + Cyclohexene (hypothetical) | Variable |

The specific ratios of cyclobutanol to fragmentation products for this compound are not widely reported and would require experimental determination. The table represents the expected classes of products based on the general mechanism. nih.govreading.ac.uk

Investigations into Tetrahydrocarbazole Synthesis via Fischer Indole (B1671886) Reaction

The Fischer indole synthesis, a venerable and widely utilized method in organic chemistry, serves as a key reaction for the synthesis of the indole nucleus by reacting a phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. wikipedia.orgbyjus.com This reaction has been investigated for the cyclization of this compound to form tetrahydrocarbazole derivatives. The synthesis of tetrahydrocarbazoles is of significant interest as this structural motif is present in numerous natural products and pharmacologically active compounds. wjarr.com The general mechanism of the Fischer indole synthesis begins with the condensation of an aryl hydrazine (B178648) with a carbonyl compound to form an arylhydrazone. byjus.com This intermediate then isomerizes to an enamine tautomer. wikipedia.org Subsequent protonation is followed by a thermofisher.comthermofisher.com-sigmatropic rearrangement, which leads to the formation of a di-imine intermediate. The final steps involve intramolecular cyclization and the elimination of an ammonia (B1221849) molecule to yield the aromatic indole ring system. wikipedia.orgbyjus.com

In the context of this compound, its reaction with phenylhydrazine is a direct application of the Borsche–Drechsel cyclization, a specific type of Fischer indole synthesis used to produce tetrahydrocarbazoles from cyclohexanone arylhydrazones. wikipedia.org The process involves the initial formation of this compound phenylhydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the corresponding tetrahydrocarbazole. wikipedia.org

Research into the Fischer indole synthesis using this compound has revealed specific outcomes and challenges related to the steric hindrance posed by the cyclohexyl substituent. In one study, the reaction between phenylhydrazine and this compound in boiling acetic acid was examined. okstate.edu The investigation found that the formation of 1-cyclohexyl-1,2,3,4-tetrahydrocarbazole proceeded with a low yield of 28.0%, even when the reaction time was extended to 10 hours. okstate.edu This suggests that the bulky cyclohexyl group on the second carbon of the cyclohexanone ring sterically hinders the cyclization process. okstate.edu

Table 1: Synthesis of 1-Cyclohexyl-1,2,3,4-tetrahydrocarbazole

| Reactants | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound, Phenylhydrazine | Acetic Acid, Reflux, 10 hours | 1-Cyclohexyl-1,2,3,4-tetrahydrocarbazole | 28.0% | okstate.edu |

Further investigations have explored the thermal cyclization of this compound phenylhydrazone in the absence of an acid catalyst. cdnsciencepub.com When boiled in diethylene glycol, the reaction yielded a mixture of two products: 1-cyclohexyl-1,2,3,4-tetrahydrocarbazole and 11-cyclohexyl-1,2,3,4-tetrahydrocarbazolenine. cdnsciencepub.com The formation of these two isomers is a known outcome for 2-substituted cyclohexanone phenylhydrazones, with the ratio of products being influenced by the reaction conditions. cdnsciencepub.com For this compound phenylhydrazone, the thermal cyclization resulted in a higher proportion of the tetrahydrocarbazole compared to the tetrahydrocarbazolenine. cdnsciencepub.com

Table 2: Product Distribution from Thermal Cyclization of this compound Phenylhydrazone

| Product | Proportion | Reference |

|---|---|---|

| 1-Cyclohexyl-1,2,3,4-tetrahydrocarbazole | 65% | cdnsciencepub.com |

| 11-Cyclohexyl-1,2,3,4-tetrahydrocarbazolenine | 35% | cdnsciencepub.com |

Advanced Catalysis in 2 Cyclohexylcyclohexanone Chemistry

Heterogeneous Catalysis for Synthesis and Transformation

Heterogeneous catalysts are fundamental in the industrial synthesis of 2-cyclohexylcyclohexanone due to their stability, reusability, and ease of separation from the reaction mixture. fiveable.me Zeolites, with their well-defined microporous structures and tunable acidity, are particularly effective supports for the metallic phases required for these transformations. acs.orgsels-group.eursc.org

The direct synthesis of this compound from cyclohexanone (B45756) is effectively carried out using bifunctional catalysts. researchgate.net These catalysts possess both acidic sites and metallic (hydrogenating) sites, which are necessary to facilitate the multi-step reaction sequence. chim.it A prime example involves Palladium (Pd) supported on Faujasite (FAU) zeolites, a class of catalysts referred to as Pd/HFAU. researchgate.net The synthesis of this compound from its precursor requires a sequence of aldolization, dehydration, and subsequent hydrogenation. researchgate.net

In a typical process, the transformation of cyclohexanone is performed in a flow reactor at elevated temperatures (e.g., 473 K) under hydrogen pressure. researchgate.net Studies have utilized a series of Pd/HFAU catalysts with varying Pd content (0.1 to 0.5 wt.%) and framework Si/Al ratios (from 5 to 100) to optimize the reaction. researchgate.net These bifunctional systems, combining the acidic properties of the zeolite with the hydrogenating capability of palladium, enable the direct conversion of cyclohexanone to this compound. researchgate.netosti.gov

The efficacy of bifunctional catalysts in the synthesis of this compound is critically dependent on the balance between their hydrogenating and acid functions. researchgate.netosti.gov This balance is often quantified as the ratio of the catalyst's activity for a standard hydrogenation reaction (like toluene (B28343) hydrogenation) to its number of Brønsted acid sites (AH/B). researchgate.net

Table 1: Effect of Hydrogenating/Acid Function Balance (AH/B) on Catalyst Performance This table is based on data from the transformation of cyclohexanone on bifunctional Pd/HFAU catalysts. researchgate.net

Catalyst Property Effect of Increasing AH/B Ratio Limiting Factor at High AH/B Activity per Protonic Site Increases, then plateaus Cyclohexanone Aldolization Selectivity to this compound Increases, then plateaus - Catalyst Stability Increases, then plateaus -

While high selectivity can be achieved, catalyst deactivation remains a significant challenge in the synthesis of this compound over zeolitic catalysts. researchgate.net The primary mechanism for this loss of activity is fouling, where large molecules block the catalyst's pores and active sites. espci.frscispace.com

In the case of Pd/HFAU catalysts, the deactivation is attributed to the retention of heavy, polar byproducts within the zeolite's microporous structure. researchgate.net Specifically, tricyclic C₁₈ compounds, formed as side products of the reaction, become trapped inside the zeolite micropores. researchgate.net The accumulation of these bulky molecules physically obstructs the diffusion of reactants and products, leading to a relatively poor operational stability despite the high initial selectivity. researchgate.netespci.fr This issue highlights a common problem in zeolite catalysis where the pore dimensions that provide shape selectivity can also lead to deactivation by trapping large product or intermediate molecules. rsc.org

Balance between Hydrogenating and Acid Functions in Catalyst Activity and Selectivity

Homogeneous and Organocatalysis in Stereoselective Processes

While heterogeneous catalysis dominates industrial production, homogeneous and organocatalysis offer unique advantages, particularly in controlling stereochemistry. These methods provide alternative routes for constructing complex molecules with high precision. encyclopedia.pubnumberanalytics.com

In the broader context of ketone chemistry, zinc-catalyzed multicomponent reactions represent a powerful strategy for assembling complex molecular architectures in a single step. acs.org The KA² coupling reaction, which involves a ketone, an amine, and an alkyne, can be efficiently catalyzed by simple and environmentally benign zinc salts like zinc acetate. acs.org This method is notable for its ability to create propargylamines that possess a tetrasubstituted carbon center. acs.org

This type of reaction, often performed under neat (solvent-free) conditions, exemplifies atom and step economy. acs.org For instance, cyclohexanone can be coupled with an amine and an alkyne in the presence of a zinc catalyst to form a complex propargylamine. acs.org The integration of homogeneous zinc catalysis into such multicomponent syntheses showcases a green and efficient approach to building molecular complexity from simple ketone precursors. acs.org

Mechanistic Studies of Catalytic Cycles

Understanding the reaction mechanism at a molecular level is crucial for optimizing catalysts and reaction conditions. bohrium.com For the synthesis of this compound, the catalytic cycle involves a sequence of distinct chemical transformations.

In organocatalysis, such as the proline-catalyzed aldol (B89426) reaction of cyclohexanone, the mechanism proceeds through a different cycle. scirp.org The catalyst and cyclohexanone first form an enamine intermediate. This enamine then acts as a nucleophile, attacking the aldehyde partner in the reaction. Subsequent hydrolysis releases the aldol product and regenerates the organocatalyst, allowing it to re-enter the catalytic cycle. scirp.orgbeilstein-journals.org

Adsorption Phenomena and Kinetic Models (e.g., Langmuir–Hinshelwood Pathway)

In the catalytic synthesis of this compound and related compounds, the interaction between reactants, intermediates, and the catalyst surface is a critical factor governing reaction rates and selectivity. Adsorption phenomena are frequently described using kinetic models like the Langmuir–Hinshelwood (L-H) mechanism, which assumes that the reaction occurs between molecules or atoms adsorbed on the catalyst surface.

Studies on the transformation of cyclohexanone over various catalysts have provided insights into these surface interactions. For instance, in the reductive amination of cyclohexanone, where this compound can be a co-product, the reaction kinetics are consistent with a Langmuir–Hinshelwood pathway. researchgate.netresearchgate.net This model posits the adsorption of both cyclohexanone and ammonia (B1221849) onto the catalyst surface as a prerequisite for the reaction to proceed. researchgate.netresearchgate.net Similarly, the hydrogenation of cyclohexanone to cyclohexanol (B46403) over Platinum (Pt) and Tin-Platinum (Sn-Pt) alloy surfaces has been described by a simplified L-H mechanism. princeton.edu In this case, a negative reaction order with respect to cyclohexanone was observed, indicating strong adsorption of the ketone onto the catalyst surface. princeton.edu This strong interaction can influence the availability of active sites for other reactants, such as hydrogen.

The kinetic parameters derived from fitting experimental data to these models provide quantitative measures of these effects. The reaction orders with respect to reactants can change depending on the catalyst composition, highlighting the role of the catalyst material in mediating surface interactions.

Table 1: Kinetic Parameters for Cyclohexanone Hydrogenation over Pt and Pt-Sn Catalysts at 370 K

This table presents the reaction orders with respect to hydrogen and cyclohexanone for the hydrogenation of cyclohexanone over different catalyst surfaces. The data indicates how the catalyst composition affects the reaction kinetics, consistent with a Langmuir-Hinshelwood mechanism where reactants compete for active sites. princeton.edu

| Catalyst | Reaction Order in Hydrogen (H₂) | Reaction Order in Cyclohexanone |

|---|---|---|

| Pt(111) | 0.5 | -0.6 |

| (2 × 2) Sn/Pt(111) alloy | 1.5 | -0.9 |

| (√3 × √3)R30° Sn/Pt(111) alloy | 1.5 | -0.9 |

Data sourced from Olivas et al. princeton.edu

Table 2: Adsorption Constants in Cyclohexanone Self-Condensation

This table shows the calculated adsorption constants for water and cyclohexanone dimers on a catalyst surface during the self-condensation of cyclohexanone. The much larger constant for water indicates its strong adsorption compared to the product dimers. acs.org

| Species | Adsorption Constant (kg·mmol⁻¹) |

|---|---|

| Water | 0.017 |

| Dimers | 3.63 × 10⁻⁴ |

Data sourced from de Boer et al. acs.org

Identification of Rate-Limiting Steps in Complex Reaction Networks (e.g., cyclohexanone aldolization)

The synthesis of this compound from cyclohexanone involves a complex reaction network, primarily initiated by an aldol condensation reaction. Identifying the rate-limiting step in this network is essential for optimizing catalyst design and reaction conditions to maximize the yield of the desired product.

Aldol Condensation: Two molecules of cyclohexanone react to form an aldol adduct, 2-(1-hydroxycyclohexyl)cyclohexanone. This step is typically catalyzed by acid or base sites on the catalyst. researchgate.netpearson.com

Dehydration: The aldol adduct eliminates a molecule of water to form 2-(1-cyclohexenyl)cyclohexanone. pearson.com

Hydrogenation: The unsaturated intermediate is hydrogenated on the catalyst's metal sites to yield the final product, this compound.

The mechanism of the acid-catalyzed aldol condensation itself involves several elementary steps. A common pathway begins with the formation of an enol tautomer from a cyclohexanone molecule. msu.edu This enol, acting as a nucleophile, then attacks a second, protonated cyclohexanone molecule. masterorganicchemistry.com Subsequent dehydration leads to the unsaturated ketone. pearson.com Within this sub-network, the formation of the enol intermediate is often considered the slow, rate-determining step. masterorganicchemistry.commsu.edu In other related systems, such as proline-catalyzed aldol reactions, the formation of a key enamine intermediate is often rate-limiting. nih.gov However, it has been noted that under different conditions, the subsequent carbonyl addition step could also become rate-determining. nih.gov

Stereochemical Considerations and Isomerism of 2 Cyclohexylcyclohexanone

Enantioselective and Diastereoselective Synthesis Efforts

The synthesis of specific stereoisomers of 2-cyclohexylcyclohexanone is a key focus in organic chemistry, driven by the distinct properties each isomer may possess.

Diastereoselective Synthesis: Several synthetic strategies aim to control the diastereoselectivity of the reaction to favor either the cis or trans isomer. One common approach involves the hydrogenation of 2-cyclohexenylcyclohexanone. The choice of catalyst and reaction conditions can influence the stereochemical outcome. For instance, the transformation of cyclohexanone (B45756) can be carried out on bifunctional PdHFAU catalysts to produce this compound. researchgate.net The selectivity towards a particular isomer is influenced by the balance between the acid and hydrogenation functions of the catalyst. researchgate.net

Another method involves the Michael addition of a cyclohexyl nucleophile to cyclohexenone, where the stereochemistry of the product is determined by the direction of the nucleophilic attack on the enone system. Cascade reactions, such as a double Michael addition strategy, have also been employed for the diastereoselective synthesis of highly substituted cyclohexanone skeletons. beilstein-journals.org

Enantioselective Synthesis: Achieving enantioselectivity in the synthesis of this compound is a more challenging task that requires the use of chiral catalysts or auxiliaries. One reported method involves a crystallization-induced dynamic resolution (CIDR) of imines derived from racemic this compound. researchgate.net This process has been shown to yield the ketone with high enantiomeric excess (up to 98% ee). researchgate.net Additionally, asymmetric synthesis of (2S)-2-Cyclohexylcyclohexanone has been achieved from (6S)-6-cyclohexyl-1-iodocyclohexene. uni-muenchen.de

Isomer Differentiation and Structural Elucidation

Distinguishing between the different stereoisomers of this compound is crucial for understanding their properties and reactivity. This is typically achieved through a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic methods provide valuable information about the connectivity and three-dimensional structure of the isomers.

¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is particularly sensitive to the stereochemical environment. In general, the carbonyl carbon of ketones appears in the range of 205-220 ppm in the ¹³C NMR spectrum. libretexts.org Subtle differences in the electronic environment of the carbonyl group between the cis and trans isomers can lead to distinct chemical shifts, aiding in their differentiation. For instance, conjugation of a carbonyl group with a double bond typically causes an upfield shift of the carbonyl carbon signal by 6-10 ppm. organicchemistrydata.org While this compound itself is a saturated ketone, the principles of how stereochemistry affects the electronic environment and thus the chemical shift are applicable.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the presence of a carbonyl group, which exhibits a strong absorption band. For saturated aliphatic ketones like this compound, this band typically appears around 1715 cm⁻¹. libretexts.orglibretexts.org If the synthesis results in the formation of a conjugated enone intermediate, such as 2-(1-cyclohexen-1-yl)cyclohexanone, the C=O stretching frequency would be lowered to approximately 1685-1666 cm⁻¹. libretexts.org This difference allows for the distinction between saturated and α,β-unsaturated ketone systems that may be present during the synthesis or as byproducts. vaia.com The position of the C=O absorption can also be influenced by ring strain. libretexts.orgpg.edu.pl

| Spectroscopic Technique | Functional Group | Characteristic Shift/Frequency | Relevance to this compound Analysis |

|---|---|---|---|

| ¹³C NMR | Saturated Ketone (C=O) | ~205 - 220 ppm libretexts.org | Distinguishing between diastereomers based on subtle shifts in the carbonyl carbon signal. |

| IR Spectroscopy | Saturated Ketone (C=O) | ~1715 cm⁻¹ libretexts.orglibretexts.org | Confirmation of the saturated ketone structure. |

| IR Spectroscopy | α,β-Unsaturated Ketone (C=O) | ~1685 - 1666 cm⁻¹ libretexts.org | Identification of potential conjugated enone intermediates or byproducts. |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous evidence of the spatial arrangement of atoms. libretexts.org For this compound, obtaining a suitable crystal of a single stereoisomer allows for the precise determination of its solid-state conformation, including the cis or trans relationship between the two rings and the conformation of each ring. acs.org This technique has been used to study the structures of related bicyclic ketones and their derivatives, providing insights into their conformational preferences. acs.org For instance, X-ray diffraction has been used to confirm the structure of isomers formed in various reactions. researchgate.net

Spectroscopic Analysis for Isomer Distinction (e.g., ¹³C NMR for carbonyl carbon shifts, IR for conjugated enone systems)

Conformational Analysis of Bicyclic Ketone Systems

The presence of the carbonyl group in one of the rings introduces further conformational constraints. The sp² hybridized carbonyl carbon and the adjacent carbons create a flatter region in the ring compared to a standard cyclohexane (B81311) chair. youtube.com The conformational equilibrium is influenced by various steric interactions, such as 1,3-diaxial interactions, which can be affected by the position of the cyclohexyl substituent. uzh.ch In monosubstituted cyclohexanes, bulky substituents generally prefer an equatorial position to minimize steric strain. uzh.ch In the case of this compound, the large cyclohexyl group will have a strong preference for the equatorial position to avoid unfavorable steric interactions.

Computational methods, such as molecular mechanics, are often used to predict the relative stabilities of different conformations. thieme-connect.de These calculations can help to understand the complex interplay of steric and electronic factors that determine the most stable three-dimensional structure of each stereoisomer of this compound.

Cutting Edge Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of 2-Cyclohexylcyclohexanone, enabling its separation from other compounds and the determination of key reaction parameters.

Gas chromatography (GC) is a primary tool for monitoring the conversion of reactants and the selectivity towards this compound in chemical syntheses. rsc.org For instance, in the hydrogenation of diphenyl ether, GC analysis is employed to quantify the yield of this compound and other products. rsc.org The technique typically utilizes a flame ionization detector (FID) and a capillary column, such as an HP-5, to separate the components of the reaction mixture. rsc.org By using an internal standard like n-dodecane, accurate quantification of the conversion and product distribution can be achieved. rsc.org

The general procedure involves extracting the products from the reaction mixture, often with a solvent like dichloromethane, and then injecting the sample into the GC. rsc.org The retention times of the peaks are compared with those of authentic samples for qualitative identification, while the peak areas, relative to the internal standard, provide quantitative data. rsc.org

Table 1: Illustrative GC Parameters for this compound Analysis

| Parameter | Value/Type |

| Instrument | Agilent 7890B GC |

| Detector | Flame Ionization Detector (FID) |

| Column | HP-5 capillary column (30 m x 0.32 mm) |

| Carrier Gas | Argon |

| Internal Standard | n-dodecane |

This table is a representative example based on typical GC analysis procedures.

Gas-liquid partition chromatography (GLPC) is a specialized form of GC that is particularly effective for separating stereoisomers of cyclic compounds like this compound. The principle of GLPC is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase coated on a solid support. scribd.comscribd.com This technique is instrumental in assessing the stereochemical purity of this compound, which can exist as cis and trans isomers. The separation of these isomers is crucial as their physical and chemical properties can differ.

While specific studies detailing the GLPC separation of this compound isomers are not abundant in the provided results, the technique's utility for resolving similar isomeric mixtures is well-established. For instance, GLPC has been successfully used to separate cis and trans isomers of related compounds.

Gas Chromatography (GC) for Conversion Rates and Selectivity Assessment

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound, confirming its molecular weight and providing insights into its fragmentation patterns.

Electron ionization mass spectrometry (EI-MS) is a common technique used to analyze this compound. In this method, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. pagepressjournals.org The resulting mass spectrum displays the molecular ion peak (M+), which corresponds to the molecular weight of the compound (180.29 g/mol ), and a series of fragment ion peaks. sigmaaldrich.com The fragmentation pattern is a unique fingerprint that helps to confirm the structure of the molecule. For this compound, characteristic fragment ions are observed at m/z 98 and 180. pagepressjournals.org

Table 2: Key Ions in the EI-MS of this compound

| m/z | Interpretation |

| 180 | Molecular Ion [M]+ |

| 98 | Predominant Fragment Ion |

This table is based on common fragmentation patterns observed in the mass spectra of cyclic ketones.

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful analytical platform for the analysis of complex mixtures containing this compound. GC separates the individual components of the mixture before they enter the mass spectrometer for detection and identification. europa.eu This technique is particularly valuable for trace detection.

A significant application of this compound is its use as an internal standard in the GC-MS analysis of 2-alkylcyclobutanones, which are markers for irradiated foodstuffs. pagepressjournals.orgeuropa.euresearchgate.netgcms.cz In this context, a known amount of this compound is added to the sample extract. pagepressjournals.org Its distinct retention time and mass spectrum allow for accurate quantification of the target analytes, even at low concentrations. pagepressjournals.orgresearchgate.net The selected ion monitoring (SIM) mode is often used in GC-MS to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte and the internal standard. pagepressjournals.org For this compound as an internal standard, the monitored ions are typically m/z 98 and 180. pagepressjournals.org

While direct applications of mass spectrometry imaging (MSI) to this compound are not widely reported, this advanced technique is a powerful tool in related areas of chemical biology research. nih.govnih.govportlandpress.com MSI allows for the visualization of the spatial distribution of molecules within a sample, such as a tissue section, without the need for labeling. nih.gov This is achieved by acquiring mass spectra at discrete locations across the sample surface and generating ion intensity maps for specific m/z values. portlandpress.com

Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI and Desorption Electrospray Ionization (DESI)-MSI are used to map the distribution of a wide range of biomolecules, including metabolites, lipids, and proteins. portlandpress.comfrontiersin.org The ability to combine molecular information with spatial context makes MSI invaluable for understanding biological processes at a molecular level. nih.gov Although not directly focused on this compound, the principles of MSI could be applied to study its distribution and metabolism in biological systems if relevant research questions were to arise.

Integration with GC-MS for Complex Mixture Analysis and Trace Detection (e.g., internal standard in 2-alkylcyclobutanone analysis)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a complex set of signals in the upfield region, typical for saturated aliphatic compounds. Due to the presence of 21 protons on the two interconnected cyclohexane (B81311) rings, significant signal overlap is expected, resulting in broad, complex multiplets that are challenging to resolve into individual proton assignments without advanced two-dimensional NMR techniques.

Protons on carbons adjacent (alpha) to the electron-withdrawing carbonyl group are deshielded and would absorb at a slightly lower field compared to other methylene (B1212753) or methine protons. libretexts.orgpressbooks.pub The remaining protons of the two rings would produce a dense cluster of signals in the standard aliphatic region.

Expected ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

|---|---|---|

| -CH₂- and -CH- (alpha to C=O) | ~ 2.0 - 2.4 | Complex Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton, as signal overlap is less problematic than in ¹H NMR. The spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule, assuming cis/trans isomerism does not introduce additional complexity under the measurement conditions.

The most deshielded signal in the spectrum belongs to the carbonyl carbon, which typically resonates in the far downfield region for saturated ketones. libretexts.orglibretexts.org The carbons alpha to the carbonyl group (C2 and C6) and the methine carbon of the second ring attached to the ketone ring (C1') are also shifted downfield relative to the other saturated carbons.

Expected ¹³C NMR Spectral Data

| Carbon Atom | Expected Chemical Shift (δ) ppm |

|---|---|

| C=O (Ketone) | 205 - 220 |

| C-C=O (Alpha-carbons) | 40 - 60 |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Conjugation Studies

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is highly effective for identifying the functional groups present in a molecule. For this compound, the most prominent and diagnostic feature in its IR spectrum is the intense, sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. spectroscopyonline.com For a saturated, six-membered cyclic ketone like cyclohexanone (B45756), this peak is consistently observed around 1715 cm⁻¹. libretexts.orgpressbooks.pubuobabylon.edu.iq The presence of the cyclohexyl substituent does not significantly alter the electronic environment of the carbonyl group, so the absorption is expected in this typical range. Other characteristic, though less diagnostic, absorptions include the C-H stretching vibrations of the aliphatic rings, which appear just below 3000 cm⁻¹.

Key IR Absorption Data

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | ~ 1715 | Strong, Sharp |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about electronic transitions within a molecule. As this compound lacks conjugated π-systems, its UV-Vis spectrum is dominated by the electronic transitions of the isolated carbonyl chromophore. The principal transition observed is the n→π* (n to pi-star) transition. uobabylon.edu.iqpharmatutor.org This involves the excitation of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl double bond.

This n→π* transition is electronically "forbidden" by symmetry rules, resulting in a characteristically weak absorption band (low molar absorptivity, ε). shu.ac.uk For saturated ketones, this absorption typically occurs at longer wavelengths, with a reported absorption maximum (λmax) for this compound around 285 nm. uobabylon.edu.iq The low intensity of this absorption is consistent with findings that the compound is not expected to be phototoxic.

Key UV-Vis Absorption Data

| Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has become a vital tool in chemistry for studying reaction mechanisms and predicting the selectivity of chemical reactions. coe.edu DFT calculations can map out the potential energy surface of a reaction, helping to identify intermediates and the high-energy transition states that connect them. coe.edu

DFT calculations are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving 2-Cyclohexylcyclohexanone. By calculating the energies of different possible transition states, chemists can determine which reaction pathway is energetically favored, and therefore which product isomer is likely to form in excess.

A notable example of stereoselectivity is seen in the crystallization-induced dynamic resolution (CIDR) of imines derived from racemic this compound. researchgate.net In this process, the racemic ketone is converted into a diastereomerically pure, crystalline imine, ultimately affording the ketone with an enantiomeric excess (ee) of 98%. researchgate.net DFT modeling could elucidate this high degree of stereocontrol by analyzing the transition state energies for the formation of the different diastereomeric imines and modeling the intermolecular interactions, such as pi-stacking and hydrogen bonding, that stabilize the favored diastereomer in the crystal lattice. researchgate.net

Quantum mechanical calculations have also been used to probe the mechanism of C-H insertion reactions involving related cyclohexyl structures. nih.gov These studies can reveal a preference for insertion at one carbon atom over another (e.g., C1 vs. C2), providing insight into the regioselectivity of the reaction. nih.gov Such calculations on the this compound system would involve locating the transition structures for reactions at different sites and comparing their relative activation barriers to predict the major regioisomer.